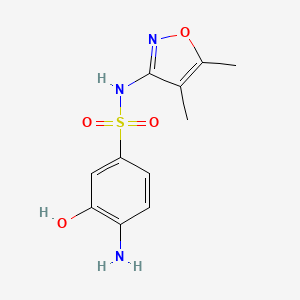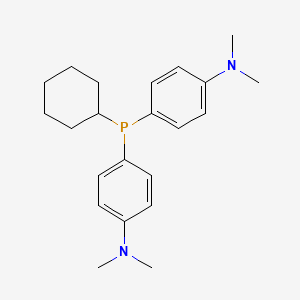
4,4'-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexylphosphine group linked to two N,N-dimethylaniline moieties, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) typically involves the reaction of cyclohexylphosphine with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the cyclohexylphosphine group.
Substitution: The aromatic rings in the N,N-dimethylaniline moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The cyclohexylphosphine group can coordinate with metal ions, influencing various catalytic processes. The N,N-dimethylaniline moieties can participate in electron transfer reactions, affecting the compound’s overall reactivity and functionality.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with a methylene bridge instead of a cyclohexylphosphine group.
4,4’-Vinylidenebis(N,N-dimethylaniline): Contains a vinylidene bridge, offering different reactivity and applications.
Uniqueness
4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) is unique due to the presence of the cyclohexylphosphine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
特性
分子式 |
C22H31N2P |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
4-[cyclohexyl-[4-(dimethylamino)phenyl]phosphanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H31N2P/c1-23(2)18-10-14-21(15-11-18)25(20-8-6-5-7-9-20)22-16-12-19(13-17-22)24(3)4/h10-17,20H,5-9H2,1-4H3 |
InChIキー |
TURRLITWYSCART-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


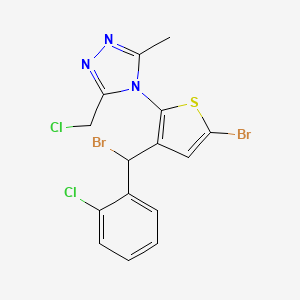
![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
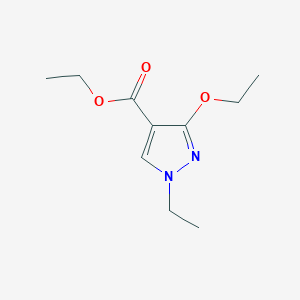

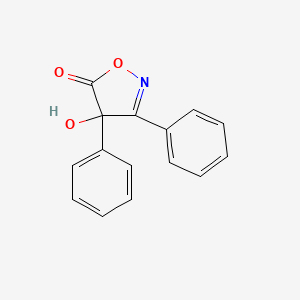

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
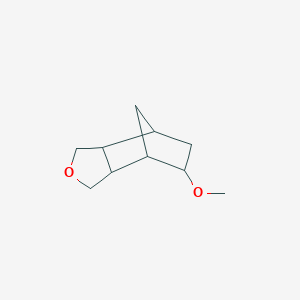
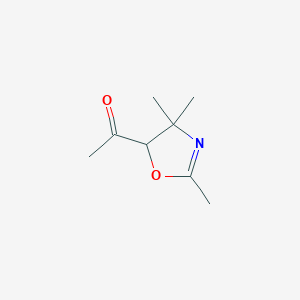
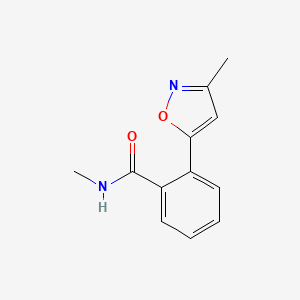
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
